1-(5-Bromopyridin-2-yl)piperazine dihydrochloride
Overview
Description
“1-(5-Bromopyridin-2-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H14BrCl2N3 and a molecular weight of 315.04 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromopyridin-2-yl)piperazine dihydrochloride” consists of a piperazine ring attached to a bromopyridine group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“1-(5-Bromopyridin-2-yl)piperazine dihydrochloride” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Scientific Research Applications
Therapeutic Potential of Piperazine Derivatives
Piperazine derivatives play a significant role in the development of pharmaceuticals due to their versatile medicinal properties. These compounds have been utilized in the design of drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus has been shown to significantly impact the medicinal potential of the resultant molecules, highlighting the scaffold's flexibility in drug discovery. This diversity indicates the potential applications of specific piperazine derivatives like "1-(5-Bromopyridin-2-yl)piperazine dihydrochloride" in various therapeutic areas, emphasizing the importance of structural modifications for enhancing pharmacokinetic and pharmacodynamic profiles (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine rings, as core components of medicinal chemistry, have also been highlighted for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential for derivatives like "1-(5-Bromopyridin-2-yl)piperazine dihydrochloride" to be explored for tuberculosis treatment, given the significance of piperazine as a building block in developing potent anti-TB molecules. Such applications further demonstrate the versatility of piperazine derivatives in addressing global health challenges (Girase et al., 2020).
Safety And Hazards
While specific safety and hazard information for “1-(5-Bromopyridin-2-yl)piperazine dihydrochloride” is not available, general precautions should be taken when handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVFHBCPACAANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)piperazine dihydrochloride | |
CAS RN |
1170221-91-6 | |
Record name | 1-(5-bromopyridin-2-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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